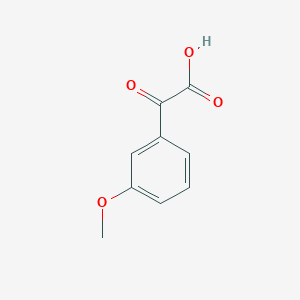

(3-Methoxyphenyl)glyoxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXXIWFTHWCOPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Context of Substituted Phenylglyoxylic Acids in Organic Chemistry

Substituted phenylglyoxylic acids belong to the broader class of α-keto acids, which are organic compounds containing a carboxylic acid group and a ketone functional group. wikipedia.org The position of the keto group relative to the carboxylic acid is a key determinant of their chemical properties and biological roles. wikipedia.org Phenylglyoxylic acid, the parent compound, consists of a phenyl group attached to a glyoxylic acid moiety. echemi.com The substitution on the phenyl ring, as in the case of (3-Methoxyphenyl)glyoxylic acid, introduces electronic and steric variations that can be strategically exploited in organic synthesis.

These compounds are notable for their role as precursors in the synthesis of a wide range of more complex molecules. For instance, they can be used to produce α-hydroxy acids through reduction of the keto group. Furthermore, their derivatives have been investigated for various biological activities. researchgate.net The synthesis of substituted phenylglyoxylic acids can be achieved through methods such as the oxidation of the corresponding mandelic acid derivatives or the hydrolysis of benzoyl cyanides. wikipedia.org

Significance As a Synthetic Intermediate and Probe Molecule in Chemical Synthesis

The utility of (3-Methoxyphenyl)glyoxylic acid as a synthetic intermediate is well-documented in the chemical literature. Its reactive keto and carboxylic acid functionalities allow it to participate in a variety of chemical transformations, making it a versatile building block for the construction of more elaborate molecular architectures.

One of the key applications of substituted phenylglyoxylic acids is in the synthesis of stereoisomerically enriched compounds, which are crucial in the development of pharmaceuticals and other bioactive molecules. google.com For example, derivatives of phenylglyoxylic acid can serve as intermediates in the preparation of optically active mandelic acids. google.com The methoxy (B1213986) group in (3-Methoxyphenyl)glyoxylic acid can influence the stereochemical outcome of such reactions through its electronic and steric effects.

Furthermore, the structural motif of (3-Methoxyphenyl)glyoxylic acid is found within more complex molecules that are of interest in materials science and medicinal chemistry. As a probe molecule, it can be used to explore reaction mechanisms and to understand the factors that govern chemical reactivity and selectivity.

Applications As Key Building Blocks in Advanced Organic Synthesis

Precursors to Substituted α-Amino Acid Derivatives (e.g., α-Arylglycines)

(3-Methoxyphenyl)glyoxylic acid is a valuable precursor for the synthesis of α-arylglycines, a class of non-proteinogenic amino acids that are important components of various biologically active molecules. The synthesis often involves a multicomponent reaction strategy. For instance, a palladium-catalyzed three-component reaction of glyoxylic acid, sulfonamides, and aryltrifluoroborates or arylboronic acids provides a direct and modular route to α-arylglycine derivatives. researchgate.netchemrxiv.orgchemrxiv.org This method allows for the enantioselective synthesis of these important building blocks, which can be directly used in peptide synthesis. chemrxiv.orgchemrxiv.org

The reaction can be influenced by various factors. For example, the enantioselectivity of the three-component coupling can be affected by the nature of the boronic acid used. chemrxiv.org The use of aryl trifluoroborates has been shown to improve the substrate scope, allowing for the synthesis of a broader range of arylglycines, including methoxy-substituted derivatives. chemrxiv.org Furthermore, transamination of arylglyoxylic acids represents another route to α-arylglycines. semanticscholar.orgresearchgate.net

Role in the Synthesis of Mandelic Acid Analogues and Downstream Products

A significant application of (3-Methoxyphenyl)glyoxylic acid lies in its conversion to mandelic acid analogues, particularly 4-hydroxy-3-methoxymandelic acid, also known as vanillylmandelic acid (VMA). nih.govscribd.comnih.govnist.gov VMA is a key intermediate in the industrial synthesis of vanillin (B372448), a widely used flavoring agent. researchgate.netresearchgate.netwikipedia.org The synthesis of VMA typically involves the condensation of a guaiacol (B22219) derivative with glyoxylic acid. nih.govscribd.comnih.govnist.govgoogle.com

The reaction conditions, such as temperature, pH, and the molar ratio of reactants, play a crucial role in the yield and selectivity of the condensation reaction. nih.govresearchgate.netresearchgate.net For example, slow addition of an ice-cold aqueous solution of glyoxylic acid to a cold alkaline solution of guaiacol with efficient stirring has been shown to improve the yield of VMA to 68-75%. nih.govscribd.comnih.gov Catalysts, such as Al³⁺, can also be employed to enhance the selectivity for VMA and its ortho-isomer, o-VMA, which is a valuable byproduct. researchgate.netnih.gov The VMA produced can then be further processed to obtain vanillin. researchgate.netwikipedia.org

Table 1: Synthesis of Vanillylmandelic Acid (VMA)

| Precursors | Key Reaction | Product | Significance |

|---|---|---|---|

| Guaiacol, Glyoxylic Acid | Condensation Reaction | 4-hydroxy-3-methoxymandelic acid (VMA) | Intermediate for Vanillin Synthesis |

Utility in the Construction of Diverse Organic Frameworks and Heterocyclic Compounds

The reactivity of (3-Methoxyphenyl)glyoxylic acid extends to the construction of a wide array of organic frameworks and heterocyclic compounds. The presence of the ketone and carboxylic acid functionalities allows for various chemical transformations. For instance, arylglyoxylic acids can undergo decarboxylative reactions to form other valuable compounds. semanticscholar.org

Its derivatives can be utilized in cycloaddition reactions and other cyclization strategies to form complex ring systems. For example, derivatives of α-amino acids, which can be synthesized from glyoxylic acids, can be used to prepare novel heterocyclic α-amino acids through reactions with dinucleophiles. researchgate.net The versatility of this scaffold is further demonstrated by its use in synthesizing substituted pyridines and other nitrogen-containing heterocycles, which are prevalent in many bestselling drugs. nih.govbeilstein-journals.org

Scaffold for Rational Design in Medicinal Chemistry Research

The (3-Methoxyphenyl)glyoxylic acid core serves as a valuable scaffold in medicinal chemistry for the rational design of new therapeutic agents. mdpi.comnih.govnih.gov Its structural features allow for systematic modifications to explore structure-activity relationships and optimize biological activity.

The glyoxylamide scaffold, derived from glyoxylic acid, is a useful platform for the development of chemical probes. These probes are essential tools in chemical biology for studying biological processes and identifying protein targets of small molecules. mdpi.comchemicalprobes.org By incorporating photo-activatable groups or tags for bio-orthogonal chemistry, glyoxylamide-based probes can be used for target identification and validation studies.

The derivatization of the (3-Methoxyphenyl)glyoxylic acid scaffold is a common strategy in drug discovery to perform structure-activity relationship (SAR) studies. nih.govnih.gov By systematically altering the substituents on the phenyl ring and modifying the carboxylic acid and ketone functionalities, chemists can investigate how these changes affect the compound's interaction with a biological target. This information is critical for optimizing the potency, selectivity, and pharmacokinetic properties of a potential drug candidate. For example, SAR studies on derivatives of 3-epi-deoxynegamycin, which contains a structural motif that can be related to amino acid derivatives, led to the discovery of more potent readthrough compounds for genetic diseases. nih.gov

Computational and Theoretical Investigations of 3 Methoxyphenyl Glyoxylic Acid

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of (3-Methoxyphenyl)glyoxylic acid. These studies focus on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical indicators of the molecule's chemical behavior.

The HOMO represents the region of the molecule most likely to donate electrons in a reaction, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept electrons, highlighting potential sites for nucleophilic attack. The energy gap between HOMO and LUMO is a key determinant of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For aromatic compounds like (3-Methoxyphenyl)glyoxylic acid, the distribution of HOMO and LUMO isosurfaces is often spread across the phenyl ring and the functional groups. mdpi.com The methoxy (B1213986) and glyoxylic acid substituents significantly influence the electron density distribution. The methoxy group, an electron-donating group, tends to increase the electron density on the aromatic ring, particularly at the ortho and para positions. The glyoxylic acid group, being electron-withdrawing, has the opposite effect. Computational models can precisely map these electronic effects, creating molecular electrostatic potential (MEP) maps that visualize electron-rich and electron-poor regions, further predicting intermolecular interaction sites. nih.gov

Table 1: Representative Computed Electronic Properties

| Property | Description | Typical Significance for (3-Methoxyphenyl)glyoxylic acid |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher value suggests greater electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower value suggests greater electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests it is more reactive. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility in polar solvents and the nature of dipole-dipole interactions. |

| Mulliken Charges | Calculated partial charges on individual atoms. | Helps identify specific atomic sites prone to nucleophilic or electrophilic attack. |

Mechanistic Modeling of Reaction Pathways (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a powerful tool for modeling the mechanisms of chemical reactions involving (3-Methoxyphenyl)glyoxylic acid. It allows researchers to map out the entire energy landscape of a reaction, from reactants to products, providing a detailed, step-by-step understanding of the transformation. researchgate.net

Furthermore, these models can explain the regioselectivity of reactions. For instance, in electrophilic substitution on the 3-methoxyphenyl (B12655295) ring, DFT can calculate the activation barriers for attack at different positions, predicting which isomer will be the major product. nih.gov The influence of catalysts can also be investigated by incorporating the catalytic species into the calculations to see how it lowers the activation energy of the rate-determining step. nih.gov

Table 2: Typical Steps in Mechanistic Modeling via DFT

| Step | Objective | Computational Output |

|---|---|---|

| 1. Geometry Optimization | Find the lowest energy structure for all reactants, intermediates, and products. | Optimized 3D coordinates and electronic energies. |

| 2. Transition State Search | Locate the saddle point on the potential energy surface between two minima (e.g., reactant and product). | Geometry of the transition state and its associated energy. |

| 3. Frequency Calculation | Confirm the nature of stationary points (minima have all real frequencies; TS has one imaginary frequency). | Vibrational frequencies, zero-point vibrational energy (ZPVE). |

| 4. Intrinsic Reaction Coordinate (IRC) | Map the reaction pathway from the transition state down to the connected reactant and product. | Confirmation that the TS correctly links the intended minima. |

| 5. Energy Profile Construction | Plot the relative free energies of all species along the reaction coordinate. | A visual representation of the reaction mechanism, highlighting activation energies and reaction thermodynamics. |

In Silico Profiling of Molecular Interactions (e.g., Molecular Docking for Enzyme Binding Studies)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as (3-Methoxyphenyl)glyoxylic acid) when bound to a second (a receptor, typically a protein or enzyme). researchgate.net This method is crucial in drug discovery and biochemistry for understanding how a molecule might interact with a biological target. nih.gov

The process involves placing the ligand into the binding site of a receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a negative value in kcal/mol, where a more negative score suggests a stronger interaction. nih.gov

Analysis of the best-scoring poses reveals specific intermolecular interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors (like the hydroxyl of the carboxylic acid) and acceptors (like backbone carbonyls or specific amino acid side chains, e.g., Asp, Glu, Ser). nih.gov

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (the phenyl ring) and nonpolar residues in the enzyme's active site (e.g., Leu, Val, Phe). nih.gov

Salt Bridges: Ionic interactions between the negatively charged carboxylate of the glyoxylic acid and positively charged amino acid residues like Lysine or Arginine. researchgate.net

By studying structurally similar molecules, it has been shown that methoxyphenyl derivatives can bind to various enzymes. mdpi.comnih.gov Docking studies of (3-Methoxyphenyl)glyoxylic acid could identify potential enzyme targets and elucidate a hypothetical mechanism of action at the molecular level. nih.gov

Table 3: Example of a Hypothetical Molecular Docking Result

| Parameter | Description | Example Value | Interpretation |

|---|---|---|---|

| Binding Affinity (kcal/mol) | The calculated free energy of binding. | -7.5 | A strong predicted binding interaction. |

| Interacting Residues | Amino acids in the binding site that are close to the ligand. | ASP 110, SER 210, PHE 215 | Identifies the key components of the binding pocket. |

| Hydrogen Bonds | Specific donor-acceptor pairs forming H-bonds. | Ligand O-H --- ASP 110 O | A crucial stabilizing interaction. |

| Hydrophobic Interactions | Residues forming nonpolar contacts with the ligand. | Ligand Phenyl Ring --- PHE 215 | Important for ligand recognition and fit within the pocket. |

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are highly effective in predicting the spectroscopic signatures of molecules like (3-Methoxyphenyl)glyoxylic acid, which can then be compared with experimental data to confirm its structure. DFT calculations can simulate vibrational spectra (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. nih.gov For (3-Methoxyphenyl)glyoxylic acid, this would include characteristic peaks for the C=O and O-H stretches of the carboxylic acid, the C=O of the ketone, the C-O-C stretches of the methoxy group, and various aromatic C-H and C=C vibrations.

Conformational analysis is another critical area of computational study, aimed at identifying the most stable three-dimensional arrangements of a molecule. nih.gov Due to the rotation around single bonds—specifically the C-C bond between the phenyl ring and the glyoxylic acid moiety, and the C-O bond of the methoxy group—(3-Methoxyphenyl)glyoxylic acid can exist in multiple conformations. Computational methods systematically explore the potential energy surface by rotating these bonds to find the structures that correspond to energy minima. The relative energies of these stable conformers determine their population at a given temperature. This analysis is vital as the biological activity and reactivity of a molecule can be dependent on its preferred conformation.

Table 4: Comparison of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Data (Computational) | Experimental Data | Purpose of Comparison |

|---|---|---|---|

| FT-IR (cm⁻¹) | Calculated vibrational frequencies for functional groups (e.g., C=O stretch at ~1700 cm⁻¹). | Measured absorption bands in an experimental IR spectrum. | Structural confirmation and assignment of experimental peaks to specific molecular vibrations. |

| ¹H NMR (ppm) | Calculated chemical shifts for each proton based on its electronic environment. | Measured chemical shifts in an experimental NMR spectrum. | Validation of the molecular structure and assignment of protons. |

| ¹³C NMR (ppm) | Calculated chemical shifts for each carbon atom. | Measured chemical shifts in an experimental ¹³C NMR spectrum. | Detailed structural elucidation and confirmation of the carbon skeleton. |

Biochemical and Enzymatic Research in Vitro Focus

Investigations into Enzyme-Mediated Transformations and Biocatalysis

The unique structure of (3-Methoxyphenyl)glyoxylic acid, featuring both a methoxyphenyl group and a glyoxylic acid moiety, makes it a compound of interest in the field of biocatalysis. Researchers have explored its potential as a substrate for microbial enzymes and its role in the enzymatic breakdown of complex natural polymers.

While direct bioconversion studies starting with (3-Methoxyphenyl)glyoxylic acid are not extensively documented, research on structurally similar compounds highlights the potential of microbial systems to transform methoxyphenyl structures. For instance, the bioconversion of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) to vanillic acid (4-hydroxy-3-methoxybenzoic acid) has been successfully demonstrated using whole cells of Streptomyces viridosporus T7A. nih.gov In this process, the bacterium produces an aromatic aldehyde oxidase that quantitatively oxidizes vanillin to vanillic acid, which then accumulates in the growth medium. nih.gov

Similarly, the yeast Trichosporon asahii has been shown to effectively convert isoeugenol (B1672232) into vanillin and vanillic acid. researchgate.net In a resting cell system, T. asahii yielded a total concentration of 4.2 g/L of vanillin and vanillic acid, achieving a total molar yield of 88.3%. researchgate.net These studies underscore the existence of enzymatic pathways in microorganisms capable of modifying methoxyphenyl compounds, suggesting that enzymes from such organisms could potentially recognize and transform (3-Methoxyphenyl)glyoxylic acid or its precursors. The synthesis of vanillylmandelic acid (VMA), a related compound, involves the condensation of guaiacol (B22219) and glyoxylic acid, indicating the chemical reactivity of these precursors which can be potentially mimicked by enzymatic processes. wikipedia.orgnih.gov

(3-Methoxyphenyl)glyoxylic acid and its isomers are structurally related to the breakdown products of lignin (B12514952), a complex aromatic polymer found in plant cell walls. The microbial degradation of lignin is a key area of research for generating value-added chemicals from biomass. Studies have shown that soil bacteria and fungi can break down lignin into various aromatic compounds. For example, 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) has been identified as a metabolite in lignin degradation by bacteria and fungi. nih.gov

Research on the bacterium Rhodococcus jostii RHA1, known for its lignin-degrading capabilities, has identified enzymes that process lignin-derived aromatic fragments. nih.gov A glycolate (B3277807) oxidase from this bacterium was found to be involved in pathways that could potentially oxidize related phenylacetic acid metabolites. nih.gov Furthermore, the mutualistic degradation of a complex lignin model compound, veratrylglycerol-beta-(o-methoxyphenyl) ether, has been observed in a co-culture of an Acinetobacter species and Nocardia corallina. nih.gov The Acinetobacter breaks down the model compound, producing guaiacol, which is then metabolized by N. corallina. nih.gov This demonstrates the enzymatic machinery present in microorganisms for cleaving ether linkages and modifying methoxyphenyl structures, which are central to the degradation of lignin and related compounds.

In Vitro Enzyme Inhibition Studies of (3-Methoxyphenyl)glyoxylic Acid Derivatives

Derivatives of (3-Methoxyphenyl)glyoxylic acid have been a focal point of enzyme inhibition studies, particularly in the context of enzymes like tyrosinase, which is involved in melanogenesis.

Methoxyphenyl derivatives have shown significant potential as tyrosinase inhibitors. Tyrosinase is a key enzyme in the production of melanin, and its inhibition is a target for cosmetic and therapeutic applications. A study on vanillin-derived multicomponent compounds found that they possessed significant anti-tyrosinase activity. nih.gov For example, one such derivative, compound 1e , exhibited higher activity against tyrosinase (IC₅₀=10.63 µg/mL) than the standard inhibitor, kojic acid (IC₅₀=21.52µg/mL). nih.gov

Further research into methoxy-substituted tyramine (B21549) derivatives has provided insights into their inhibitory kinetics. nih.gov These studies have shown that the position and nature of substituents on the phenyl ring are crucial for activity. For instance, a derivative with 2,4-dihydroxyl-substituted cinnamic acid moiety (Ph9 ) displayed potent mixed-type inhibition of mushroom tyrosinase, while an unsubstituted cinnamic acid analogue (Ph6 ) acted as a non-competitive inhibitor. nih.gov The presence of hydroxyl groups, which can form hydrogen bonds within the enzyme's active site, often enhances inhibitory potency. nih.gov

| Compound | Description | Inhibitory Activity (IC₅₀) | Inhibition Type | Reference |

|---|---|---|---|---|

| Compound 1e | Vanillin-Dopamine Derivative | 10.63 µg/mL | Not specified | nih.gov |

| Kojic Acid (Standard) | Standard Tyrosinase Inhibitor | 21.52 µg/mL | Not specified | nih.gov |

| Ph9 | 2,4-dihydroxyl-substituted cinnamic acid derivative | Ki = 0.093 nM | Mixed-type | nih.gov |

| Ph6 | Unsubstituted cinnamic acid derivative | Ki = 2.3 nM | Non-competitive | nih.gov |

Beyond tyrosinase, the enzymatic pathways involved in the metabolism of catecholamines present other potential targets for methoxyphenyl compounds. Enzymes such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) are responsible for the conversion of norepinephrine (B1679862) to metabolites like vanillylmandelic acid (VMA), a compound structurally analogous to (3-Methoxyphenyl)glyoxylic acid. researchgate.net The action of these enzymes on methoxyphenyl structures is fundamental to neurotransmitter metabolism. For instance, VMA is biosynthesized from 3-methoxy-4-hydroxyphenylglycolaldehyde (B101626) through the action of aldehyde dehydrogenase. hmdb.canp-mrd.org The study of these enzymatic reactions provides a framework for understanding how (3-Methoxyphenyl)glyoxylic acid and its derivatives might interact with and potentially inhibit other metabolic enzymes.

Kinetic studies reveal the specific nature of enzyme-inhibitor interactions. For the tyrosinase inhibitor Ph9 , Lineweaver-Burk plot analysis indicated a mixed type of inhibition with a dissociation constant (Kᵢ) of 0.093 nM. nih.gov In contrast, compound Ph6 was found to be a non-competitive inhibitor with a Kᵢ of 2.3 nM. nih.gov This detailed kinetic information is crucial for designing more potent and selective enzyme inhibitors based on the methoxyphenyl scaffold.

Interaction with Cellular Components in Model Systems (Excluding any in vivo or human data)

The interaction of methoxyphenyl derivatives with cellular components has been explored in various in vitro model systems. A study investigating 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA), a terminal metabolite of polyphenols, examined its effect on the aggregation of amyloid β-peptide (Aβ), a key process in neurodegenerative diseases. nih.gov Using a Thioflavin T (ThT) assay, researchers demonstrated that HMPA could inhibit both the nucleation and elongation phases of Aβ42 aggregation in vitro. nih.gov Electron microscopy further revealed that in the presence of HMPA, the resulting Aβ42 fibrils were shorter. nih.gov These findings suggest a direct interaction between HMPA and the Aβ peptide, modulating its assembly into larger aggregates.

The general principles of how phenyl-containing acids might interact with cell surfaces can be inferred from studies on other molecules. For example, phenylboronic acid (PBA) is known to interact with saccharide residues present on the cell membrane glycocalyx. nih.gov This type of interaction can facilitate the cellular uptake of molecules. While not directly studying (3-Methoxyphenyl)glyoxylic acid, this research provides a plausible mechanism by which it or its derivatives could associate with cell surfaces in in vitro models, a critical first step for any subsequent biological effect. nih.gov

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools for determining the molecular structure of (3-Methoxyphenyl)glyoxylic acid and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the glyoxylic acid moiety. chemicalbook.com In situ ¹H NMR has also been utilized to study the interaction between guaiacol (B22219) and catalysts during the synthesis of VMA, providing insights into the reaction mechanism. nih.govacs.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of (3-Methoxyphenyl)glyoxylic acid shows characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and ether (C-O) groups, confirming the presence of the carboxylic acid, hydroxyl, and methoxy functionalities. In situ Fourier Transform-Infrared (FT-IR) spectroscopy has been effectively used to track the condensation reaction of guaiacol and glyoxylic acid, monitoring the formation of VMA by observing the increase in its characteristic peaks over time. acs.org

Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition. The molecular formula of (3-Methoxyphenyl)glyoxylic acid is C₉H₁₀O₅, corresponding to a molar mass of 198.17 g/mol . wikipedia.orgnih.gov High-resolution mass spectrometry can confirm the exact mass. nih.govnih.gov Tandem mass spectrometry (MS-MS) experiments reveal characteristic fragmentation patterns, which are useful for structural confirmation and for developing sensitive quantitative methods. nih.gov

Table 1: Spectroscopic Data for (3-Methoxyphenyl)glyoxylic acid (VMA) This table is a representative compilation of expected spectroscopic data.

| Technique | Observed Feature | Interpretation |

|---|---|---|

| ¹H NMR | Multiple signals in the aromatic region, a singlet for the methoxy group, a singlet for the alpha-proton. | Confirms the substituted benzene (B151609) ring and the specific protons of the side chain. chemicalbook.com |

| IR (Infrared) | Broad O-H stretch, C=O stretch (carboxylic acid), C-O stretch (ether). | Indicates the presence of hydroxyl, carboxylic acid, and methoxy functional groups. acs.org |

| MS (Mass Spec) | Molecular ion peak [M-H]⁻ at m/z 197.046. nih.gov | Corresponds to the molecular weight and formula C₉H₁₀O₅. nih.govnih.gov |

| MS/MS | Fragmentation of precursor ion [M-H]⁻ yields major product ions. | Provides structural information and is used for specific quantification. nih.gov |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating (3-Methoxyphenyl)glyoxylic acid from impurities, byproducts, or other components in a mixture, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of (3-Methoxyphenyl)glyoxylic acid. Various methods have been developed for its quantification in biological matrices like urine. researchgate.net These methods often use reverse-phase columns with electrochemical detection, which provides high sensitivity. researchgate.net A typical HPLC method might involve a potassium phosphate (B84403) buffer as the mobile phase. researchgate.net The purity of synthesized VMA can be assessed by HPLC, ensuring the absence of starting materials like guaiacol and glyoxylic acid, or byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of VMA. Due to its low volatility, VMA typically requires derivatization before GC analysis. nih.gov For instance, it can be converted to its di-pentafluoropropionyl-methyl ester derivative. nih.gov The use of deuterium-labeled internal standards in GC-MS allows for highly accurate and specific quantification through mass fragmentography or selected ion monitoring. nih.govdocumentsdelivered.com This technique is particularly valuable for determining the presence and concentration of VMA in complex samples like serum or cerebrospinal fluid. nih.govdocumentsdelivered.com Predicted GC-MS spectra are available for both derivatized and non-derivatized forms of the compound. hmdb.ca

Table 2: Chromatographic Methods for (3-Methoxyphenyl)glyoxylic acid Analysis This table summarizes common chromatographic conditions.

| Technique | Column Type | Mobile Phase / Carrier Gas | Detection | Derivatization |

|---|---|---|---|---|

| HPLC | Reverse-phase (e.g., C18) | Potassium phosphate buffer, often with an organic modifier like acetonitrile. researchgate.net | Electrochemical, UV | Not typically required. |

| GC-MS | Capillary column | Helium | Mass Spectrometry | Required; e.g., esterification and acylation. nih.gov |

Quantitative Analysis Methods for Reaction Monitoring and Yield Determination

Quantitative analysis is crucial for monitoring the progress of the synthesis of (3-Methoxyphenyl)glyoxylic acid and for accurately determining the final product yield.

The synthesis of VMA, often achieved through the condensation of guaiacol and glyoxylic acid, can be monitored in real-time. wikipedia.orgnist.gov In situ FT-IR spectroscopy allows researchers to track the increase in concentration of VMA and the decrease of reactants, providing kinetic data on the reaction. acs.org Studies have investigated how catalysts, such as Al³⁺, can influence the reaction, finding that the catalyst can increase the selectivity for VMA from 83% to 88% while reducing unwanted byproducts. nih.govacs.org

Following synthesis, chromatographic techniques like HPLC and GC-MS are employed for precise yield determination. researchgate.netnih.gov By using a calibrated instrument and often an internal standard, the exact amount of VMA produced can be calculated. For example, an improved synthesis procedure involving the slow addition of an ice-cold aqueous solution of glyoxylic acid to a cold alkaline solution of guaiacol reported a final yield of 68-75%. nist.gov Quantitative analysis is also central to metabolic studies, where methods like GC-MS with deuterium-labeled standards are used to determine the amount of VMA excreted in urine or present in plasma, providing insights into catecholamine metabolism. documentsdelivered.comnih.gov

Emerging Research Perspectives and Future Directions

Development of Sustainable Synthetic Approaches for (3-Methoxyphenyl)glyoxylic Acid

Traditional synthesis routes for α-keto acids, including (3-Methoxyphenyl)glyoxylic acid, have often been effective but relied on methods that pose environmental concerns, such as the use of precious metal catalysts, high-pressure conditions, and hazardous reagents. mdpi.comscilit.com The current research landscape is shifting towards greener and more sustainable alternatives, a trend that is significantly influencing the production of this compound.

Key sustainable strategies being explored include:

Catalytic Biomass Conversion : This approach utilizes renewable feedstocks to produce α-keto acids under milder conditions, offering a more environmentally friendly pathway. mdpi.com

Enzymatic and Biocatalytic Synthesis : The use of enzymes and engineered microorganisms is gaining considerable attention. mdpi.com For instance, glycolate (B3277807) oxidase has been used for the oxidation of glycolic acid to glyoxylic acid, and processes can be optimized by adding enzymes like catalase to decompose hydrogen peroxide byproducts. google.com Biocatalytic platforms are being developed for reactions like the asymmetric alkylation of α-keto acids, demonstrating the power of enzymes to create chiral molecules with high precision. nih.govresearchgate.net

Green Oxidation Methods : Research is focused on replacing harsh oxidants with more benign alternatives. A notable example is the chemoselective oxidation of α-hydroxy acids to α-keto acids using nitroxyl (B88944) radical catalysts like AZADO with molecular oxygen as the co-oxidant. organic-chemistry.org Furthermore, the use of sunlight and air represents an exceptionally green approach to oxidation reactions. organic-chemistry.org

Recyclable Catalysts : The development of catalysts that can be easily recovered and reused is a cornerstone of green chemistry. Bifunctional iron nanocomposites have been shown to efficiently catalyze the oxidation of alkenes to α-keto acids and can be recycled multiple times without significant loss of activity. acs.org

These sustainable methods not only reduce the environmental footprint but also align with the principles of atom economy and energy efficiency, paving the way for more responsible chemical manufacturing. mdpi.comresearchgate.net

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Methods for α-Keto Acids

| Feature | Conventional Synthetic Methods | Emerging Sustainable Methods |

|---|---|---|

| Starting Materials | Often petroleum-based | Renewable feedstocks, biomass, α-hydroxy acids mdpi.com |

| Catalysts | Precious metals (e.g., Palladium, Cobalt) mdpi.com | Biocatalysts (enzymes), Earth-abundant metals (e.g., Iron) mdpi.comacs.org |

| Oxidants | Strong, hazardous reagents mdpi.com | Molecular oxygen, air organic-chemistry.org |

| Reaction Conditions | High pressure, high temperature mdpi.com | Mild conditions, room temperature mdpi.comorganic-chemistry.org |

| Byproducts | Often toxic waste | Water, biodegradable compounds |

| Catalyst Recyclability | Often difficult or costly | High potential for recovery and reuse acs.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, accelerating the discovery and development of new molecules and reactions. nih.govarxiv.org For a compound like (3-Methoxyphenyl)glyoxylic acid, these technologies offer powerful predictive capabilities.

Reaction Prediction and Optimization : ML models can predict the outcomes of chemical reactions with remarkable accuracy. neurips.ccresearchgate.net By analyzing vast datasets of known reactions, these models can identify reactive sites on a molecule and rank the likelihood of different products forming. neurips.cc This is particularly useful for predicting the regioselectivity of reactions like electrophilic aromatic substitution, which is crucial for synthesizing substituted aromatic compounds. acs.org Hybrid models that combine ML with quantum mechanics (DFT) are also being used to calculate reaction activation energies, providing deeper mechanistic insights. nih.gov

De Novo Compound Design : Generative AI models, including generative adversarial networks (GANs) and variational autoencoders (VAEs), can design novel molecules with desired properties. nih.gov In the context of drug discovery, AI can generate new molecular structures, predict their bio-activity and properties, and optimize them for specific biological targets. nih.gov This allows researchers to explore a vast chemical space efficiently, identifying promising candidates for synthesis and testing.

Accelerating Discovery Pipelines : AI is being integrated into various stages of the drug discovery pipeline, from target identification to virtual screening and lead optimization. nih.govnih.gov AI-driven platforms and agentic workflows are being developed to automate complex research tasks, such as searching literature, planning synthetic routes, and even controlling robotic lab equipment, promising to significantly shorten the timeline for drug development. youtube.com

Table 2: Applications of AI/ML in the Lifecycle of (3-Methoxyphenyl)glyoxylic Acid

| Research Stage | AI/ML Application | Potential Impact |

|---|---|---|

| Synthesis Planning | Predicts regioselectivity of aromatic substitutions acs.org | More efficient synthesis of the target molecule and its derivatives. |

| Ranks plausibility of reaction pathways neurips.ccresearchgate.net | Reduces trial-and-error experimentation, saving time and resources. | |

| Derivative Design | Generates novel molecular structures with desired properties nih.gov | Rapid identification of new compounds based on the (3-Methoxyphenyl)glyoxylic acid scaffold for various applications. |

| Reactivity Analysis | Predicts reactive sites and potential side products neurips.cc | Deeper understanding of the compound's chemical behavior, enabling cleaner reactions. |

| Drug Discovery | Virtual screening of derivatives against biological targets nih.gov | Faster identification of potential therapeutic leads. |

Exploration of Novel Chemical Reactivity and Catalysis for Glyoxylic Acid Systems

The unique structure of (3-Methoxyphenyl)glyoxylic acid, featuring adjacent keto and carboxylic acid groups, imparts a rich and versatile reactivity that continues to be a fertile ground for research. nih.gov The electron-withdrawing nature of the ketone group enhances the reactivity of the aldehyde form, making it a valuable building block. nih.govnih.gov

Recent explorations in reactivity and catalysis include:

Multicomponent Reactions (MCRs) : Aryl glyoxals (the aldehyde form of aryl glyoxylic acids) are highly effective substrates in MCRs, which allow for the construction of complex molecular architectures in a single step. nih.gov These reactions are used to synthesize a diverse array of five- and six-membered oxygen-containing heterocycles, which are common scaffolds in pharmaceuticals and natural products. nih.gov

Novel Catalytic Systems : Researchers are developing new catalytic methods to harness the reactivity of glyoxylic acids. Palladium-catalyzed asymmetric three-component reactions involving glyoxylic acid, sulfonamides, and arylboronic acids have been established to produce chiral α-arylglycine derivatives, which are valuable building blocks for peptides. chemrxiv.orgchemrxiv.org

Decarboxylative Couplings : Arylglyoxylic acids can undergo reactions involving the loss of the carboxylic acid group (decarboxylation). Metal-free methods for the oxidative decarboxylation of arylglyoxylic acids have been developed to achieve the direct benzoylation of various heterocyclic compounds. semanticscholar.org

Biocatalytic Transformations : Beyond synthesis, enzymes are being used to perform novel transformations on α-keto acids. Engineered methyltransferases have been used for the catalytic asymmetric alkylation of α-keto acids, demonstrating a new way to form carbon-carbon bonds with high stereocontrol. nih.govresearchgate.net

These advancements expand the synthetic chemist's toolkit, enabling the creation of novel and complex molecules from (3-Methoxyphenyl)glyoxylic acid and its relatives.

Expanding the Scope of Applications in Specialized Organic Synthesis and Chemical Biology

The novel reactivity of (3-Methoxyphenyl)glyoxylic acid is translating into an expanding range of applications in both specialized organic synthesis and the burgeoning field of chemical biology.

Advanced Synthetic Intermediates : The ability to use (3-Methoxyphenyl)glyoxylic acid in palladium-catalyzed multicomponent reactions to create enantiomerically enriched α-arylglycine derivatives is a significant application. chemrxiv.orgchemrxiv.org These products are crucial starting materials for synthesizing peptides and complex natural products. chemrxiv.org Its role as a precursor in the synthesis of diverse heterocyclic libraries via MCRs further solidifies its importance as a versatile building block. nih.govnih.gov

Chemical Biology Probes : The unique functionalities of glyoxylic acid derivatives make them attractive for applications in chemical biology. The products of biocatalytic transformations, such as chiral α-keto acids, serve as valuable handles to access a wide range of medicinally relevant scaffolds. nih.govresearchgate.net The concept of using small, reactive molecules for the site-specific labeling of biomolecules is a cornerstone of chemical biology. nih.gov The dual carbonyl functionality present in the glyoxylic acid structure offers potential for development as a chemical handle for bioconjugation, allowing for the attachment of fluorescent tags, imaging agents, or therapeutic payloads to proteins or other biomolecules. nih.gov

The continued exploration of this compound's chemistry is expected to uncover further applications, bridging the gap between fundamental organic synthesis and applied biological sciences.

Q & A

Q. How to address discrepancies in toxicity profiles across cell lines?

- Methodological Answer : Discrepancies may arise from metabolic differences (e.g., glyoxylic acid’s role in DGF risk vs. glycolic acid’s protective effects). Perform comparative assays in primary hepatocytes vs. HEK293 cells using MTT/WST-1 viability tests. Measure ROS production (DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining) to identify cell-specific toxicity pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.